molecular formula C28H31N3O2 B8599155 2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione

2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione

Cat. No. B8599155
M. Wt: 441.6 g/mol
InChI Key: YRLGDQQCBAODSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940397

Procedure details

Following the procedure of part (b) of example 34 but substituting 2-(6-bromohexyl)-1H-benz[de]isoquinoline-1,3(2H)-dione for the 2-(4-bromobutyl)-1H-benz[de]isoquinoline-1,3-(2H)-dione, one obtains 2-[6-(4-phenyl-1-piperazinyl)hexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, )-dione, hydrochloride.
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(6-bromohexyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([N:8]2[CH2:13][CH2:12][N:11](CCCCN3C(=O)C4C=CC=C5C=4C(=CC=C5)C3=O)[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][N:40]1[C:49](=[O:50])[C:48]2[CH:51]=[CH:52][CH:53]=[C:46]3[C:47]=2[C:42](=[CH:43][CH:44]=[CH:45]3)[C:41]1=[O:54].BrCCCCN1C(=O)C2C=CC=C3C=2C(=CC=C3)C1=O>>[C:2]1([N:8]2[CH2:13][CH2:12][N:11]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][N:40]3[C:49](=[O:50])[C:48]4[CH:51]=[CH:52][CH:53]=[C:46]5[C:47]=4[C:42](=[CH:43][CH:44]=[CH:45]5)[C:41]3=[O:54])[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:1] |f:0.1|

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)N1CCN(CC1)CCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
Step Two
Name
2-(6-bromohexyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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